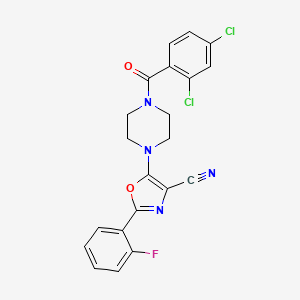

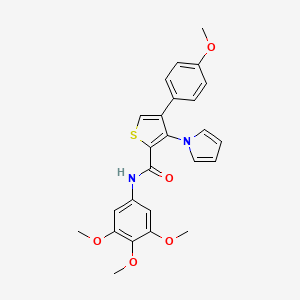

![molecular formula C12H20N2O B2361932 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol CAS No. 87581-63-3](/img/structure/B2361932.png)

1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol” is a compound that contains a cyclohexanol group attached to a 3,5-dimethylpyrazole group via a methylene bridge . The 3,5-dimethylpyrazole group is an organic compound with the formula (CH3C)2CHN2H . It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .

Synthesis Analysis

The synthesis of similar compounds has been carried out by the alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF . The 1H-NMR, 13C-NMR, and IR spectroscopic data of these ligands have been fully assigned .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction . The pyrazole rings of these polyazole ligands are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .Chemical Reactions Analysis

The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . Factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .Physical and Chemical Properties Analysis

The physical and chemical properties of the 3,5-dimethylpyrazole group include a white solid appearance, a density of 1.027 g/cm3, a melting point of 107.5 °C, and a boiling point of 218 °C .Scientific Research Applications

Synthesis and Structural Analysis

The compound has been a key intermediate in the synthesis of diverse N-confused porphyrin derivatives. Active methylene compounds, including variations of pyrazoles, react with N-confused porphyrin to afford novel derivatives without catalysts, demonstrating the compound's utility in constructing complex molecular architectures (Li et al., 2011). Additionally, its role in the kinetic resolution of racemic mixtures by enzyme catalysis showcases its versatility in stereochemical manipulations and potential for producing enantiomerically pure substances (Barz et al., 1996).

Catalytic Applications

Research on zinc(II) and cadmium(II) complexes containing cyclohexyl substituted pyrazolyl ligands has revealed the structural basis for catalytic activity, particularly in the polymerization of methyl methacrylate. The geometry of these complexes influences their catalytic performance, highlighting the compound's potential in materials science and industrial chemistry (Choi et al., 2015).

Anticancer Research

The compound has been explored for its cytotoxic properties against tumor cell lines, with derivatives showing pronounced lysis, indicating potential for development into anticancer agents. This research underscores the importance of substituents linked to the pyrazolic rings in modulating cytotoxic activity (Kodadi et al., 2007).

Enzyme Inhibitory Activity

Studies have synthesized and evaluated pyrazole-based compounds for inhibitory activities against various enzymes. Certain derivatives have shown selectivity as inhibitors, suggesting therapeutic potential in addressing diseases related to enzyme dysfunction (Harit et al., 2012).

Mechanism of Action

Target of Action

Compounds containing the 3,5-dimethylpyrazole moiety have been found to interact with a variety of biological targets .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

It’s known that pyrazole derivatives can influence a variety of biochemical pathways .

Pharmacokinetics

It’s known that the compound is a solid at room temperature , suggesting that its bioavailability may be influenced by factors such as solubility and permeability.

Result of Action

It’s known that pyrazole derivatives can exhibit a wide range of biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol. For instance, the compound’s thermal stability could affect its efficacy .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-[(3,5-dimethylpyrazol-1-yl)methyl]cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-10-8-11(2)14(13-10)9-12(15)6-4-3-5-7-12/h8,15H,3-7,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMBNEPIUAUAAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2(CCCCC2)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

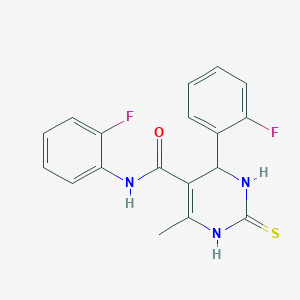

![Ethyl 4-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2361854.png)

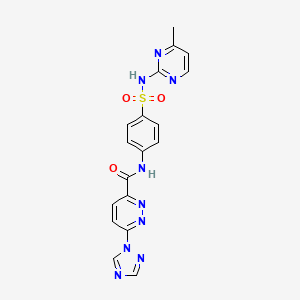

![N-[(4-Chlorophenyl)methyl]-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2361857.png)

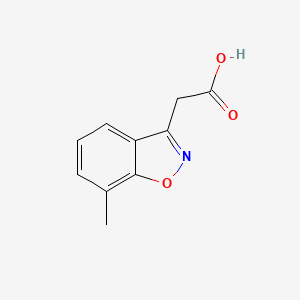

![7-Methoxy-2-methyl-3,10-diazatricyclo[6.4.1.0^{4,13}]trideca-1,4,6,8(13)-tetraene](/img/structure/B2361859.png)

![4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2361861.png)

![5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2361864.png)

![N-[2-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2361865.png)